6-Fluortryptamin

Übersicht

Beschreibung

PAL-227 ist eine synthetische Verbindung, die für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Sie wird hauptsächlich in der chemischen Proteomik eingesetzt und hat aufgrund ihrer Fähigkeit, Protein-Protein-Interaktionen durch Photoaffinitätsmarkierung zu untersuchen, Aufmerksamkeit erlangt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PAL-227 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der genaue Syntheseweg kann je nach gewünschter Reinheit und Ausbeute variieren. Häufig beinhaltet die Synthese die Verwendung von photoaktivierbaren Gruppen wie Benzophenon, Arylazid und Diazirin, die durch verschiedene chemische Reaktionen in die Verbindung eingebaut werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von PAL-227 erfolgt typischerweise durch großtechnische Synthese unter Verwendung automatisierter Systeme wie dem PAL Method Composer. Dieses System ermöglicht die Entwicklung und Prüfung von Methoden über eine benutzerfreundliche Oberfläche und ermöglicht so eine effiziente Produktion der Verbindung .

Wissenschaftliche Forschungsanwendungen

PAL-227 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird zur Untersuchung chemischer Reaktionen und Mechanismen eingesetzt.

Biologie: Wird zur Untersuchung von Protein-Protein-Interaktionen und zellulären Prozessen eingesetzt.

Medizin: Wird bei der Medikamentenforschung und -entwicklung eingesetzt, insbesondere bei der Identifizierung potenzieller Medikamentenziele.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus von PAL-227 beinhaltet seine Fähigkeit, nach Photobestrahlung kovalente Bindungen mit Zielproteinen einzugehen. Die photoaktivierbaren Gruppen in PAL-227 erzeugen hochreaktive Spezies, die mit benachbarten Molekülen reagieren und so zu einer direkten kovalenten Modifikation führen. Dies ermöglicht es Forschern, Protein-Protein-Interaktionen und andere biologische Prozesse im Detail zu untersuchen .

Safety and Hazards

6-Fluorotryptamine is considered hazardous. It may cause serious eye irritation and respiratory irritation . Safety measures include washing thoroughly after handling, wearing eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-Fluorotryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. 6-Fluorotryptamine can act as a substrate or inhibitor, influencing the production of serotonin. Additionally, it binds to serotonin receptors, affecting their signaling pathways. These interactions highlight the compound’s potential in modulating neurotransmitter systems and its relevance in neuropharmacology .

Cellular Effects

6-Fluorotryptamine exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to serotonin receptors, leading to altered neurotransmitter release and synaptic plasticity. This compound also affects gene expression, particularly genes involved in neurotransmitter synthesis and metabolism. In non-neuronal cells, 6-Fluorotryptamine can modulate cellular metabolism by interacting with enzymes involved in tryptophan metabolism, thereby influencing cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of 6-Fluorotryptamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 6-Fluorotryptamine binds to the active site of tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis. It also interacts with serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. These interactions lead to downstream effects on cell signaling pathways, ultimately influencing neurotransmitter release and synaptic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluorotryptamine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 6-Fluorotryptamine is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression. These temporal effects are important considerations for experimental design and interpretation of results .

Dosage Effects in Animal Models

The effects of 6-Fluorotryptamine vary with different dosages in animal models. At low doses, it can enhance neurotransmitter release and improve cognitive function. At high doses, it may induce toxic effects, such as neurotoxicity and behavioral abnormalities. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of 6-Fluorotryptamine .

Metabolic Pathways

6-Fluorotryptamine is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the production and degradation of serotonin and other metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and neurotransmitter balance. The involvement of 6-Fluorotryptamine in these pathways underscores its potential impact on metabolic and neurological functions .

Transport and Distribution

Within cells and tissues, 6-Fluorotryptamine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the serotonin transporter, and distributed to different cellular compartments. Binding proteins may also facilitate its transport and localization within cells. These transport and distribution mechanisms influence the compound’s bioavailability and efficacy, affecting its overall pharmacological profile .

Subcellular Localization

The subcellular localization of 6-Fluorotryptamine is critical for its activity and function. It is primarily localized in the cytoplasm and can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization affects its interactions with enzymes and receptors, influencing its biochemical and cellular effects. Understanding the subcellular localization of 6-Fluorotryptamine provides insights into its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PAL-227 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of photo-activatable groups such as benzophenone, aryl azide, and diazirine, which are incorporated into the compound through various chemical reactions .

Industrial Production Methods

Industrial production of PAL-227 typically involves large-scale synthesis using automated systems like the PAL Method Composer. This system allows for the development and testing of methods through a user-friendly interface, enabling efficient production of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PAL-227 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Die Reaktionen mit PAL-227 verwenden häufig Reagenzien wie Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um die Reaktionen zu ermöglichen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von PAL-227 gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen Verbindungen mit unterschiedlichen funktionellen Gruppen ergeben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die PAL-227 ähnlich sind, umfassen:

- Benzophenon

- Arylazid

- Diazirin

Einzigartigkeit

Was PAL-227 von diesen ähnlichen Verbindungen abhebt, ist seine spezielle Konstruktion für die Photoaffinitätsmarkierung, die eine präzise und effiziente Untersuchung von Protein-Protein-Interaktionen ermöglicht. Im Gegensatz zu anderen Verbindungen kann PAL-227 nicht-kovalente Interaktionspartner räumlich selektiv einfangen, was es zu einem wichtigen Werkzeug in der chemischen Proteomik macht .

Eigenschaften

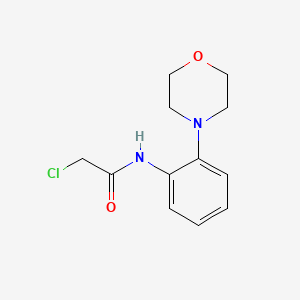

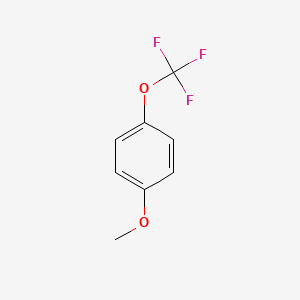

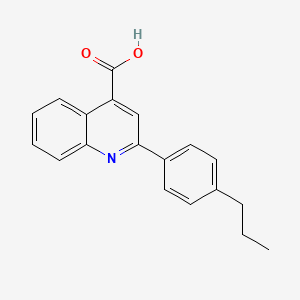

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOKMYKZPCPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357527 | |

| Record name | 6-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-85-9 | |

| Record name | 6-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-fluorotryptamine interact with biological systems and what are its downstream effects?

A1: 6-Fluorotryptamine acts as a ligand for the serotonin transporter, similar to serotonin (5-HT) itself. [] This interaction can inhibit the reuptake of serotonin in cells, potentially leading to increased serotonin levels in the synaptic cleft. [] Additionally, research suggests that 6-fluorotryptamine, along with other tryptamines like 5-methoxytryptamine, can influence various cellular processes in dinoflagellates. []

Q2: What is the structural characterization of 6-fluorotryptamine?

A2: 6-Fluorotryptamine is a halogenated derivative of tryptamine with a fluorine atom substituted at the 6th position of the indole ring.

Q3: Can you elaborate on the research related to the metabolism of 6-fluorotryptamine?

A3: Studies using the Streptomyces staurosporeus bacteria, known for producing the bioactive compound staurosporine, have provided insights into 6-fluorotryptamine metabolism. Researchers observed that feeding 6-fluorotryptamine to this microorganism led to the production of novel metabolites. One such metabolite, identified as the 6-fluoro derivative of (3aR,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-3a-ol, points to an enzymatic oxidative cyclization process. [, ] Additionally, another study identified β-hydroxy-Nb-acetyl-6-fluorotryptamine as a metabolite. []

Q4: Are there any applications of 6-fluorotryptamine in medicinal chemistry?

A5: While the provided abstracts don't delve into specific medicinal applications of 6-fluorotryptamine itself, its use in affinity chromatography for purifying the serotonin transporter from human platelets highlights its value as a research tool. [, ] By acting as a ligand for the transporter, 6-fluorotryptamine enables the isolation and study of this protein, which is crucial for understanding serotonin reuptake and potentially developing drugs targeting this process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)